molecular formula C14H24N2 B2656662 4-{[Ethyl(pentyl)amino]methyl}aniline CAS No. 1156188-29-2

4-{[Ethyl(pentyl)amino]methyl}aniline

Cat. No.: B2656662
CAS No.: 1156188-29-2
M. Wt: 220.36
InChI Key: IYUMQWXZBGUUDG-UHFFFAOYSA-N
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Description

4-{[Ethyl(pentyl)amino]methyl}aniline is a substituted aniline derivative characterized by a tertiary amine group (ethyl-pentylamino) attached to a methylene bridge at the para position of the aniline ring. This compound belongs to a class of aromatic amines widely studied for their applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

4-[[ethyl(pentyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2/c1-3-5-6-11-16(4-2)12-13-7-9-14(15)10-8-13/h7-10H,3-6,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUMQWXZBGUUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CC)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Ethyl(pentyl)amino]methyl}aniline typically involves the reaction of aniline with ethyl and pentyl halides under specific conditions. One common method is the alkylation of aniline using ethyl bromide and pentyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-{[Ethyl(pentyl)amino]methyl}aniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[Ethyl(pentyl)amino]methyl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine form using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Quinones, nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.

Scientific Research Applications

4-{[Ethyl(pentyl)amino]methyl}aniline has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[Ethyl(pentyl)amino]methyl}aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Compound Name Substituent Group(s) Molecular Formula Molecular Weight Key Features/Applications
4-{[Ethyl(pentyl)amino]methyl}aniline Ethyl-pentylamino methyl C₁₅H₂₆N₂ 234.38 g/mol Lipophilic; potential intermediate for ligands or pharmaceuticals
4-[2-(Cyclohexyl(methyl)amino)ethyl]aniline Cyclohexyl-methylamino ethyl C₁₆H₂₅N₂ 245.39 g/mol Enhanced steric hindrance; used in coordination chemistry
4-(1-Ethyl-1-methyl-propyl)-aniline Branched alkyl (1-ethyl-1-methylpropyl) C₁₂H₁₉N 177.29 g/mol High hydrophobicity; synthetic intermediate
4-((2-(Dimethylamino)ethoxy)phenylmethyl)aniline Dimethylamino-ethoxy-phenylmethyl C₁₇H₂₂N₂O 270.37 g/mol Polar side chain; potential CNS drug candidate
4-[2-(5-Ethyl-2-pyridyl)ethoxy]aniline Pyridyl-ethoxy C₁₄H₁₇N₂O 241.30 g/mol Heterocyclic moiety; bioactive scaffold
4-(Phenylethynyl)aniline Phenylethynyl C₁₄H₁₁N 193.24 g/mol Conjugated system; optoelectronic applications

Physicochemical Properties

  • Lipophilicity : The ethyl-pentyl group in the target compound confers higher logP values compared to analogs with shorter alkyl chains (e.g., 4-(methanesulfonylmethyl)aniline, logP ~1.5 ).
  • Solubility: Polar substituents, such as the dimethylamino-ethoxy group in C₁₇H₂₂N₂O , enhance water solubility, whereas branched alkyl or aryl groups (e.g., phenylethynyl ) reduce it.

Research Findings and Data

Thermal and Chemical Stability Data

Compound Thermal Decomposition (°C) Chemical Resistance
N-(p-Bromophenyl)maleimide copolymers 220–250 High acid/alkali resistance
4-(Phenylethynyl)aniline-based polymers >300 Oxidative stability

Biological Activity

4-{[Ethyl(pentyl)amino]methyl}aniline is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

4-{[Ethyl(pentyl)amino]methyl}aniline, with the molecular formula C13H19N2, features an ethyl and pentyl substitution on the amino group, contributing to its unique chemical properties. The compound is characterized by:

  • Molecular Weight : 205.30 g/mol
  • Chemical Structure :
C6H4 NH2  C CH2CH3)(C5H11)\text{C}_6\text{H}_4\text{ NH}_2\text{ }\text{ C CH}_2\text{CH}_3)(\text{C}_5\text{H}_{11})

The biological activity of 4-{[Ethyl(pentyl)amino]methyl}aniline is primarily attributed to its ability to interact with various biomolecular targets. It can bind to specific receptors or enzymes, modulating their activity and leading to diverse biological effects. The precise pathways involved depend on the context of its application, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It has the potential to interact with receptor sites, influencing signal transduction mechanisms.

Biological Activity and Therapeutic Potential

Research indicates that 4-{[Ethyl(pentyl)amino]methyl}aniline exhibits several promising biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibitory effects on cancer cell lines
NeuroprotectivePotential benefits in neurodegenerative models

Synthesis and Chemical Reactions

4-{[Ethyl(pentyl)amino]methyl}aniline serves as an intermediate in the synthesis of complex organic molecules. Its reactivity includes:

  • Oxidation : Can be oxidized to form corresponding quinones or nitro derivatives.
  • Reduction : Nitro derivatives can be reduced back to the amine form.
  • Substitution Reactions : Halogenation and nitration can modify the compound for enhanced activity.

Table 2: Common Reactions

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateQuinones
ReductionSodium borohydrideAmines
SubstitutionHalogenating agentsHalogenated derivatives

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